Sazetidine A dihydrochloride
Sazetidine A dihydrochloride
Sazetidine A Hydrochloride is an α4β2 nicotinic receptor desensitizing agent that exhibits analgesic properties. Sazetidine A Hydrochloride may be used to develop treatments and therapies that aid smoking cessation.
Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model.
Brand Name:
Vulcanchem
CAS No.:
1197329-42-2
VCID:
VC0004563
InChI:
InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1
SMILES:
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl
Molecular Formula:
C15H21ClN2O2
Molecular Weight:
296.79 g/mol
Sazetidine A dihydrochloride
CAS No.: 1197329-42-2
Cat. No.: VC0004563
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sazetidine A Hydrochloride is an α4β2 nicotinic receptor desensitizing agent that exhibits analgesic properties. Sazetidine A Hydrochloride may be used to develop treatments and therapies that aid smoking cessation. Subtype-selective α4β2 nicotinic acetylcholine receptor ligand (Ki values are 0.26 and 54 nM at α4β2 and α3β4 receptors respectively). May act as a silent desensitizer or as an agonist, depending on subunit stoichiometry (EC50 = 1.1 nM for nAChR-stimulated dopamine release). Exhibits analgesic activity in vivo and significantly reduces nicotine self-administration in an experimental rat model. |
|---|---|
| CAS No. | 1197329-42-2 |
| Molecular Formula | C15H21ClN2O2 |
| Molecular Weight | 296.79 g/mol |
| IUPAC Name | 6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |
| Standard InChI Key | KWQOEGGWZHGKHO-UQKRIMTDSA-N |
| Isomeric SMILES | C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |
| SMILES | C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |
| Canonical SMILES | C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |
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